molecular formula C10H9Cl2FO2 B14044728 1-Chloro-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one

Cat. No.: B14044728
M. Wt: 251.08 g/mol
InChI Key: VDORSTOAQGOGDO-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one is an organic compound with a complex structure that includes chloro, fluoro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 3-chloro-2-(fluoromethoxy)benzene with a chlorinating agent to introduce the chloro group at the desired position. This is followed by a series of reactions to introduce the propan-2-one moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Chloro-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity. The propan-2-one moiety can also interact with active sites in enzymes, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-fluoro-2-methoxybenzene: Similar in structure but lacks the propan-2-one moiety.

    1-Chloro-3-phenylpropane: Similar in having a chloro group but differs in the aromatic substitution pattern.

Uniqueness

1-Chloro-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one is unique due to the combination of chloro, fluoro, and methoxy groups along with the propan-2-one moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C10H9Cl2FO2

Molecular Weight

251.08 g/mol

IUPAC Name

1-chloro-1-[3-chloro-2-(fluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H9Cl2FO2/c1-6(14)9(12)7-3-2-4-8(11)10(7)15-5-13/h2-4,9H,5H2,1H3

InChI Key

VDORSTOAQGOGDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)Cl)OCF)Cl

Origin of Product

United States

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